![molecular formula C7H9N3O2 B1400293 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid CAS No. 1190392-04-1](/img/structure/B1400293.png)

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

Descripción general

Descripción

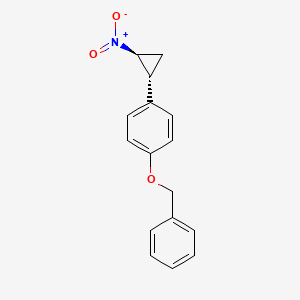

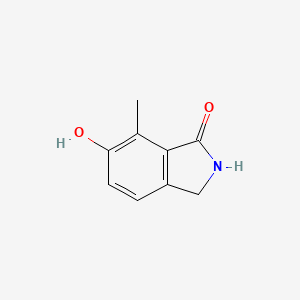

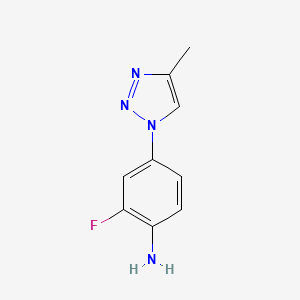

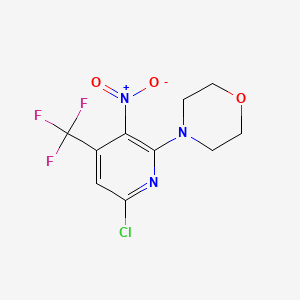

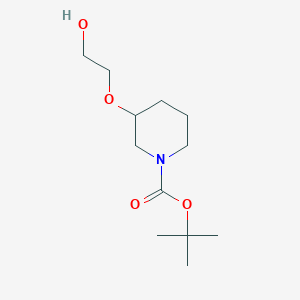

Molecular Structure Analysis

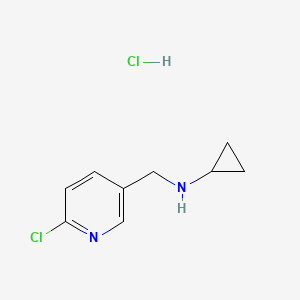

The molecular structure of “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The InChI code for the compound is1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5 (7 (11)12)3-10 (4)6;/h5H,2-3H2,1H3, (H,11,12);1H . Physical And Chemical Properties Analysis

The compound “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” has a molecular weight of 203.63 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have shown significant antimicrobial activities . These compounds have been effective against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases, including autoimmune disorders and chronic inflammatory conditions .

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . This opens up possibilities for their use in the development of antiviral drugs, particularly in the current global context where there is a high demand for effective antiviral therapies .

Antioxidant Activity

These compounds have shown antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and these compounds could therefore be used in the development of antioxidant supplements or drugs .

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activities . This suggests that they could be used in the development of new cancer therapies .

Kinase Inhibitory Activity

These compounds have shown activity on kinase inhibition . Kinases are enzymes that play key roles in various cellular processes, including cell growth and division. Inhibitors of these enzymes are used in the treatment of various diseases, including cancer .

DNA Binding Studies

Some derivatives have shown moderate interactions with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA) . This suggests potential applications in the field of biochemistry and molecular biology .

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . It can be used as a starting point for the design and synthesis of new leads to treat various diseases .

Safety and Hazards

The compound “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” is classified under GHS07 for safety . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The pyrrolopyrazine scaffold, which includes “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator of inflammation and cell death, and its inhibition can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Mode of Action

The compound might bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding could inhibit the kinase activity of RIPK1, preventing the downstream signaling cascade that leads to necroptosis .

Biochemical Pathways

The inhibition of RIPK1 can affect the necroptosis pathway, a form of regulated cell death. By inhibiting RIPK1, the compound might prevent the activation of downstream effectors like RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), thereby preventing cell death .

Result of Action

The inhibition of RIPK1 and the subsequent prevention of necroptosis could potentially mitigate the symptoms of diseases related to inflammation, neurodegeneration, and cancer .

Propiedades

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGJRWRZDCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |

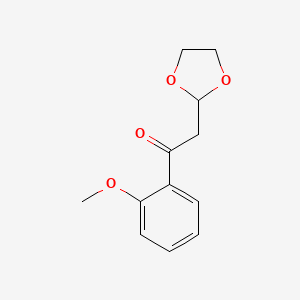

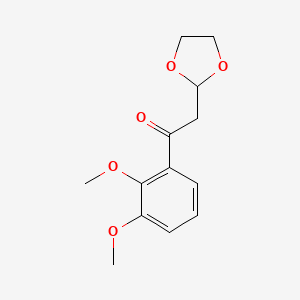

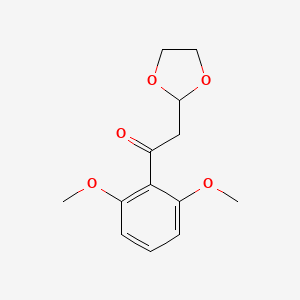

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)